12-O-Dodecanoylphorbol 13-acetate
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Overview
Description
12-O-Dodecanoylphorbol 13-acetate is a naturally occurring small molecular drug, similar to one of the natural activators of classic protein kinase C isoforms, namely diacylglycerol . It is a diester of phorbol and is commonly used in biomedical research to activate the signal transduction enzyme protein kinase C . This compound is known for its potent tumor-promoting properties and is often employed in studies related to cancer research and cell signaling pathways .
Preparation Methods
The synthesis of 12-O-Dodecanoylphorbol 13-acetate involves several steps, starting from the extraction of phorbol from natural sources. The phorbol is then esterified with dodecanoic acid and acetic acid to form the final compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods may involve large-scale extraction and purification techniques to obtain the compound in significant quantities .
Chemical Reactions Analysis
12-O-Dodecanoylphorbol 13-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
12-O-Dodecanoylphorbol 13-acetate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study esterification and other organic reactions . In biology, it is employed to activate protein kinase C and study its role in various cellular processes, including cell proliferation, differentiation, and apoptosis . In medicine, the compound is used in cancer research to investigate its tumor-promoting properties and potential therapeutic applications . Additionally, it is used in industry for the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 12-O-Dodecanoylphorbol 13-acetate involves the activation of protein kinase C, a family of enzymes that play a crucial role in cell signaling pathways . The compound mimics the natural activators of protein kinase C, leading to the phosphorylation of various target proteins and subsequent activation of downstream signaling pathways . This activation can result in various cellular responses, including changes in gene expression, cell proliferation, and apoptosis . The molecular targets and pathways involved in these processes include the mitogen-activated protein kinase pathways and the Hippo pathway .
Comparison with Similar Compounds
12-O-Dodecanoylphorbol 13-acetate is similar to other phorbol esters, such as 12-O-Tetradecanoylphorbol 13-acetate and phorbol 12-myristate 13-acetate . These compounds share similar structures and biological activities, including the activation of protein kinase C and tumor-promoting properties . this compound is unique in its specific esterification with dodecanoic acid and acetic acid, which may result in distinct biological effects and applications .
Properties
CAS No. |
16844-64-7 |
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Molecular Formula |
C34H52O8 |
Molecular Weight |
588.8 g/mol |
IUPAC Name |
[(1S,6R,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] dodecanoate |
InChI |
InChI=1S/C34H52O8/c1-7-8-9-10-11-12-13-14-15-16-27(37)41-30-22(3)33(40)25(28-31(5,6)34(28,30)42-23(4)36)18-24(20-35)19-32(39)26(33)17-21(2)29(32)38/h17-18,22,25-26,28,30,35,39-40H,7-16,19-20H2,1-6H3/t22-,25?,26?,28-,30-,32-,33-,34-/m1/s1 |
InChI Key |
RLOGLTASDDGGNV-MFLVFTIPSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2(C(C=C(C[C@]3(C2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)C)O)C |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C |
Origin of Product |
United States |
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